2-(2-methoxyphenyl)pyrrolo[3,4-b][1,4]benzothiazine-1,3(2H,9H)-dione
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Overview
Description
2-(2-Methoxyphenyl)pyrrolo[3,4-b][1,4]benzothiazine-1,3(2H,9H)-dione is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a unique combination of a pyrrole ring fused with a benzothiazine ring, making it an interesting subject for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxyphenyl)pyrrolo[3,4-b][1,4]benzothiazine-1,3(2H,9H)-dione typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrole ring, followed by its fusion with a benzothiazine moiety. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
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Step 1: Synthesis of Pyrrole Ring
Reagents: Aniline derivatives, acetic acid, and oxidizing agents.
Conditions: Refluxing at high temperatures (around 150°C) for several hours.
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Step 2: Fusion with Benzothiazine
Reagents: 2-methoxyphenyl isothiocyanate, sulfur, and appropriate solvents like dichloromethane.
Conditions: Stirring at room temperature followed by heating to 100°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxyphenyl)pyrrolo[3,4-b][1,4]benzothiazine-1,3(2H,9H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic rings, leading to a variety of substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Halogenating agents like bromine or chlorine in the presence of catalysts.
Major Products
Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction Products: Reduced forms with fewer double bonds or aromaticity.
Substitution Products: Halogenated or alkylated derivatives depending on the substituents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of heterocyclic systems and their interactions with various reagents.
Biology
In biological research, derivatives of this compound are explored for their potential as bioactive molecules. Studies have shown that certain derivatives exhibit antimicrobial and anticancer activities, making them candidates for drug development.
Medicine
In medicine, the compound and its derivatives are investigated for their therapeutic potential. Their ability to interact with specific biological targets makes them promising candidates for the treatment of various diseases.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as organic semiconductors and dyes. Its unique electronic properties make it suitable for applications in organic electronics and photonics.
Mechanism of Action
The mechanism of action of 2-(2-methoxyphenyl)pyrrolo[3,4-b][1,4]benzothiazine-1,3(2H,9H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its anticancer activity may involve the inhibition of specific kinases or the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Methoxyphenyl)pyrrolo[3,4-b][1,4]benzothiazine-1,3(2H,9H)-dione
- 6H-Pyrrolo[3,2-b:4,5-b′]bis[1,4]benzothiazine
- 1,2,4-Benzothiadiazine-1,1-dioxide
Uniqueness
Compared to similar compounds, this compound stands out due to its specific substitution pattern and the presence of the methoxy group. This unique structure imparts distinct electronic and steric properties, influencing its reactivity and biological activity.
Properties
Molecular Formula |
C17H12N2O3S |
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Molecular Weight |
324.4 g/mol |
IUPAC Name |
2-(2-methoxyphenyl)-9H-pyrrolo[3,4-b][1,4]benzothiazine-1,3-dione |
InChI |
InChI=1S/C17H12N2O3S/c1-22-12-8-4-3-7-11(12)19-16(20)14-15(17(19)21)23-13-9-5-2-6-10(13)18-14/h2-9,18H,1H3 |
InChI Key |
YVVUACMMKHNZKO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2C(=O)C3=C(C2=O)SC4=CC=CC=C4N3 |
Origin of Product |
United States |
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